molecular formula C21H14F2N4O B10798712 4-[5-[2-(3,4-Difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyridin-3-yl]benzonitrile

4-[5-[2-(3,4-Difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyridin-3-yl]benzonitrile

Cat. No.: B10798712
M. Wt: 376.4 g/mol
InChI Key: JCMCKOQZSFBPIN-UHFFFAOYSA-N
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Description

OSM-E-15 is an aromatic polyisocyanate prepolymer based on toluene diisocyanate. It is primarily used in the formulation of flexible coatings and sealing compounds. This compound is known for its high reactivity and flexibility, making it suitable for various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OSM-E-15 involves the reaction of toluene diisocyanate with polyols under controlled conditions. The reaction typically occurs in the presence of a catalyst to enhance the reaction rate and ensure complete conversion of the reactants. The process is carried out at elevated temperatures to facilitate the formation of the prepolymer .

Industrial Production Methods: In industrial settings, the production of OSM-E-15 is carried out in large reactors where precise control of temperature and pressure is maintained. The reactants are mixed in specific ratios, and the reaction is monitored to ensure the desired properties of the final product. The prepolymer is then purified and stored in sealed containers to prevent moisture contamination .

Chemical Reactions Analysis

Types of Reactions: OSM-E-15 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

OSM-E-15 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of OSM-E-15 involves its reactivity with various functional groups. The compound can form covalent bonds with different substrates, leading to the formation of flexible and durable coatings. The molecular targets and pathways involved include the interaction with hydroxyl and amine groups, resulting in the formation of urethane and urea linkages .

Properties

Molecular Formula

C21H14F2N4O

Molecular Weight

376.4 g/mol

IUPAC Name

4-[5-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyridin-3-yl]benzonitrile

InChI

InChI=1S/C21H14F2N4O/c22-17-9-6-14(12-18(17)23)10-11-28-20-3-1-2-19-25-26-21(27(19)20)16-7-4-15(13-24)5-8-16/h1-9,12H,10-11H2

InChI Key

JCMCKOQZSFBPIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C(=C1)OCCC3=CC(=C(C=C3)F)F)C4=CC=C(C=C4)C#N

Origin of Product

United States

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